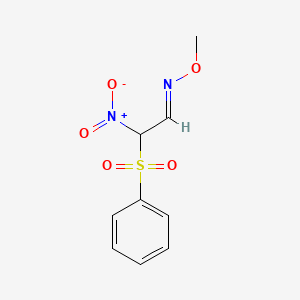

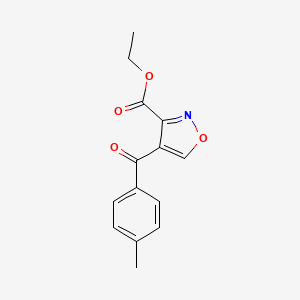

2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime

Descripción general

Descripción

2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime, also known as NPA, is a chemical compound that has been widely used in scientific research. NPA is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NPA has been used to study the physiological and biochemical effects of NO in various cellular and animal models.

Aplicaciones Científicas De Investigación

Organocatalytic Reactions

The organocatalytic, highly enantioselective addition of fluorinated derivatives similar to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime to α,β-unsaturated aldehydes has been reported, showcasing the use of secondary amines in catalysis to achieve good yields and excellent enantioselectivities. Such reactions underline the significance of sulfonyl and nitro groups in stereochemical control and catalytic efficiency, highlighting potential applications in synthesizing enantioenriched molecules for pharmaceutical purposes (Kamlar et al., 2010).

Asymmetric Michael Addition

In the realm of asymmetric synthesis, derivatives similar to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime have been employed as organocatalysts in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process facilitates the formation of γ-nitro carbonyl compounds with high yield and exceptional stereocontrol, demonstrating the compound's utility in stereoselective synthesis (Singh et al., 2013).

Diels-Alder Reactions

The compound's versatility extends to its involvement in Diels-Alder reactions, where it acts as a dienophile in the presence of various dienes. This showcases its potential in constructing complex molecular architectures, a cornerstone in synthetic organic chemistry, leading to diverse applications ranging from materials science to drug discovery (Wade et al., 2009).

Singlet Oxygen Photooxidations

Investigations into the singlet oxygen photooxidations of derivatives related to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime highlight its role in understanding solvent effects on reaction mechanisms. Such studies are pivotal in photochemistry and may inform the development of light-activated processes in various scientific fields (Stensaas et al., 2006).

Nucleophilic Addition Reactions

The compound's reactivity towards nucleophilic addition reactions has been explored, offering pathways to 3-substituted-2-nitroindoles. This highlights its utility in synthesizing heterocyclic compounds, which are prevalent in many bioactive molecules and pharmaceuticals (Pelkey et al., 1999).

Propiedades

IUPAC Name |

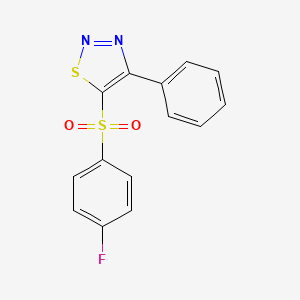

(E)-2-(benzenesulfonyl)-N-methoxy-2-nitroethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5S/c1-16-10-7-9(11(12)13)17(14,15)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLRCVURCBLCCY-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)

![5-(Trifluoromethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B3127013.png)

![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3127019.png)

![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)

![1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3127085.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3127100.png)